molecular formula C11H16F3N3 B13972525 N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine CAS No. 4926-59-4

N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine

Cat. No.: B13972525
CAS No.: 4926-59-4
M. Wt: 247.26 g/mol
InChI Key: KHNIKIPHCOYIDN-UHFFFAOYSA-N
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Description

N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine is a chemical compound that features a trifluoromethyl group attached to a benzenediamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine typically involves the reaction of 4-(trifluoromethyl)-1,2-benzenediamine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenediamine derivatives.

Scientific Research Applications

N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-2-nitro-1,4-benzenediamine
  • N-{1-[2-(Dimethylamino)ethyl]-4-piperidinyl}-4-{[4-(trifluoromethyl)phenoxy]methyl}benzamide

Uniqueness

N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine is unique due to the presence of both the dimethylaminoethyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.

Properties

CAS No.

4926-59-4

Molecular Formula

C11H16F3N3

Molecular Weight

247.26 g/mol

IUPAC Name

1-N-[2-(dimethylamino)ethyl]-4-(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C11H16F3N3/c1-17(2)6-5-16-10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7,16H,5-6,15H2,1-2H3

InChI Key

KHNIKIPHCOYIDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C(C=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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